A Technical Guide to the Structural Analysis of (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid for Pharmaceutical Development
A Technical Guide to the Structural Analysis of (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid for Pharmaceutical Development
Foreword: The Critical Role of Boronic Acids in Modern Drug Discovery
Within the landscape of medicinal chemistry, pyrazole-containing boronic acids have emerged as indispensable building blocks.[1][2][3] Their utility, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of complex carbon-carbon bonds, which form the backbone of countless therapeutic agents.[1][3][4] (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid is a prime example of such a reagent, valued for the specific structural and electronic properties conferred by its N-tert-butyl pyrazole moiety. For researchers, scientists, and drug development professionals, an unambiguous and comprehensive understanding of its structure is not merely an academic exercise; it is a prerequisite for ensuring reaction reproducibility, controlling impurity profiles, and ultimately, guaranteeing the quality and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, multi-technique approach to the structural analysis of this key synthetic intermediate, grounded in field-proven insights and methodologies.
Foundational Physicochemical Characterization
Before delving into complex spectroscopic analysis, a solid foundation is built upon the compound's basic physicochemical properties. These parameters serve as the first line of quality control and are essential for selecting appropriate solvents and conditions for subsequent analyses.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃BN₂O₂ | [5][6] |
| Molecular Weight | 168.00 g/mol | [5][6] |
| Appearance | White to off-white powder/solid | Generic Material Data |
| Purity | ≥97% (typical commercial grade) | [5][6] |
| Storage | Store at room temperature | [5] |
The Core of Structural Verification: A Spectroscopic Triad
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) forms the cornerstone of structural elucidation for organic molecules. For boronic acids, this is complemented by specialized techniques that probe the unique nature of the boron atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed information regarding the chemical environment of magnetically active nuclei. For (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR experiments is required for full structural confirmation.[7]
Causality in Experimental Choice: The choice of deuterated solvent is critical. While CDCl₃ is common, its slightly acidic nature can sometimes promote dehydration. Solvents like DMSO-d₆ or Methanol-d₄ are often preferred for their ability to stabilize the boronic acid form through hydrogen bonding.
Experimental Protocol: NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Dissolution: Gently vortex or sonicate the sample until the solid is completely dissolved. A clear, particulate-free solution is essential for acquiring high-quality spectra.
-
Analysis: Insert the tube into the NMR spectrometer and acquire ¹H, ¹³C, and ¹¹B spectra according to standard instrument protocols.
-
¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the tert-butyl group.
-
Two singlets (or narrow doublets, depending on resolution) in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the two protons on the pyrazole ring (C3-H and C5-H).
-
A sharp, prominent singlet in the aliphatic region (typically δ 1.5-1.6 ppm) integrating to 9 protons, characteristic of the tert-butyl group.
-
A broad singlet, often exchangeable with D₂O, corresponding to the two hydroxyl protons of the B(OH)₂ group. Its chemical shift can vary significantly depending on concentration and solvent.
-
-
¹³C NMR Analysis: The carbon spectrum confirms the carbon framework.
-
Signals for the three carbons of the pyrazole ring.
-
Signals for the quaternary carbon and the three methyl carbons of the tert-butyl group. The carbon attached to the boron atom (C4) may show a broader signal due to quadrupolar relaxation of the attached boron nucleus.
-
-
¹¹B NMR Analysis: This experiment is specific to the boron center and is crucial for confirming the boronic acid functionality. A single, relatively broad signal is expected in the range of δ 20-30 ppm (relative to BF₃·OEt₂), which is characteristic of a trigonal planar boronic acid.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental composition, providing definitive confirmation of the molecular formula. Electrospray Ionization (ESI) is a common technique for boronic acids.[8]
Trustworthiness through Self-Validation: High-Resolution Mass Spectrometry (HRMS) is the gold standard. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, the elemental composition can be calculated and compared against the theoretical value for C₇H₁₃BN₂O₂, providing an extremely high degree of confidence in the compound's identity.
-
Expected Ions: In positive-ion mode ESI-MS, the most common adduct is the protonated molecule [M+H]⁺. However, boronic acids are known to form various adducts and clusters in the gas phase, including solvent adducts or dimers like [2M-OH]⁻.[9]
-
Fragmentation: The fragmentation pattern can also provide structural information. Common fragmentation pathways for aryl boronic acids involve losses of water and rearrangements around the boron center, potentially yielding fragments like BO⁻ or BO₂⁻ in negative ion mode.[10]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply appropriate ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.
-
Mass Analysis: Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500). For HRMS, use a capable analyzer like a Time-of-Flight (TOF) or Orbitrap.
Solid-State Characterization: X-Ray Crystallography
While NMR and MS define the molecular structure, X-ray crystallography provides an unambiguous picture of the molecule's three-dimensional arrangement in the solid state.[11][12] This is the ultimate technique for confirming connectivity and stereochemistry.
Authoritative Grounding: For novel compounds or when polymorphism is a concern, single-crystal X-ray diffraction is paramount.[13] It reveals crucial details about bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) that govern the crystal packing. This information is invaluable for understanding physical properties like melting point and solubility.
Purity and Stability: The Chromatographic Perspective
For applications in drug development, knowing the purity of a starting material is as important as knowing its identity. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[14]
The Challenge of Boronic Acids in HPLC: A key challenge in the analysis of boronic acids is their potential for on-column degradation or interaction with the stationary phase.[15] The Lewis acidic boron atom can interact with free silanol groups on standard silica-based columns, leading to poor peak shape and inaccurate quantification. Furthermore, the pinacol esters often used as precursors can hydrolyze back to the boronic acid under typical reversed-phase conditions.[15][16]
Expertise in Method Development: To overcome these challenges, specialized columns with end-capping or novel surface technologies (e.g., Waters MaxPeak™ Premier) are recommended to minimize analyte-metal interactions.[14] Mobile phase selection is also critical; using acidic modifiers like formic or acetic acid helps to suppress the ionization of the boronic acid and improve peak shape.[17]
Experimental Protocol: Reversed-Phase HPLC Purity Assessment
-
Column: C18 reversed-phase column with advanced shielding or end-capping (e.g., Waters XSelect™ Premier HSS T3, 2.5 µm, 4.6 x 100 mm).[14]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm or 254 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of ~1 mg/mL.
| Technique | Purpose | Key Parameters |
| HPLC (Reversed-Phase) | Quantify purity, detect impurities | C18 Column, Acetonitrile/Water with Acid Modifier |
| LC-MS | Identify impurities | Couple HPLC to a mass spectrometer |
A Critical Consideration: The Boronic Acid-Boroxine Equilibrium
A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine .[18][19][20] This equilibrium is driven by the removal of water and can be influenced by factors like solvent, temperature, and concentration.[18][21]
3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O (Boronic Acid Monomer ⇌ Boroxine Trimer + Water)
Implications for Analysis and Synthesis: The presence of boroxine can complicate analysis, as it will have a different molecular weight and distinct spectroscopic signatures. In mass spectrometry, ions corresponding to the trimer may be observed.[19] In NMR, the signals may be broadened or shifted if the exchange between monomer and trimer is fast on the NMR timescale. For synthetic applications, understanding this equilibrium is vital, as the reactivity of the boroxine can differ from that of the monomeric acid. The formation of boroxine is an entropically driven process, as it releases three molecules of water.[18]
Conclusion: An Integrated Approach for Unquestionable Quality
The thorough structural analysis of (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid is not achieved by a single technique but by the logical integration of multiple analytical methodologies. From fundamental property checks to advanced spectroscopic and chromatographic separations, each step provides a layer of validation. This rigorous, multi-faceted approach ensures a complete and unambiguous understanding of the molecule's identity, purity, and stability. For professionals in drug development, adopting this comprehensive analytical strategy is fundamental to mitigating risks in the synthetic process and building quality into the foundation of novel therapeutics.
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